2-Methyl-5-(4-nitrophenyl)-1,3-oxazole

Thermal Analysis Solid-State Characterization Formulation Development

Researchers studying neuronal nitric oxide signaling often face unreliable tool compounds with undefined potency. 2-Methyl-5-(4-nitrophenyl)-1,3-oxazole solves this with validated IC50 of 110 nM against nNOS, enabling precise dose-response modeling. • nNOS IC50: 110 nM (validated tool compound) • Antifungal MIC: 1.6 µg/mL against C. albicans • Predicted LogP ~2.5-3.0, TPSA 58.7 Ų for BBB permeability studies • High melting point (161-162 °C) ensures thermal stability during storage and processing. Procure with confidence-reliable purity and supply chain.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 31699-02-2
Cat. No. B1361620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(4-nitrophenyl)-1,3-oxazole
CAS31699-02-2
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCC1=NC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H8N2O3/c1-7-11-6-10(15-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3
InChIKeyKGVYXYUOGFKYDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-(4-nitrophenyl)-1,3-oxazole Physicochemical Profile


2-Methyl-5-(4-nitrophenyl)-1,3-oxazole is a disubstituted 1,3-oxazole heterocycle bearing a methyl group at the 2-position and a 4-nitrophenyl group at the 5-position [1]. This compound exhibits a molecular formula of C10H8N2O3, a molecular weight of 204.18 g/mol, and a melting point reported between 161-162 °C . The nitro group imparts significant electron-withdrawing character, influencing the compound's reactivity and physicochemical properties, including a predicted pKa of 0.76±0.10 and a boiling point of 350.3±17.0 °C .

nNOS pathway inhibition studies (reported potency context available)
Antifungal screening against Candida albicans (MIC data reported)
Solid-state stability and formulation research (high melting point context)
SAR and physicochemical profiling (distinct LogP/TPSA vs non-nitrated analogs)

2-Methyl-5-(4-nitrophenyl)-1,3-oxazole Substitution Limitations


The scientific selection of 2-Methyl-5-(4-nitrophenyl)-1,3-oxazole over its close analogs is driven by the specific electronic and steric influence of the 4-nitrophenyl group, which directly impacts biological target engagement and physicochemical stability. While the oxazole core is a common pharmacophore, the precise substitution pattern at the 2- and 5-positions is critical for achieving desired potency and selectivity profiles . In the absence of validated quantitative comparator data, the differential value of this compound is inferred from established structure-activity relationship (SAR) principles that link 4-nitro substitution to enhanced electron deficiency and altered binding kinetics relative to non-nitrated or ortho-substituted analogs [1].

4-Nitro substitution creates unique electronic profile; non-nitrated analogs may not exhibit comparable target binding.
Higher melting point suggests different solid-state behavior; thermal stability may differ during formulation and storage.
Reported nNOS IC50 and antifungal MIC are specific to this compound; generic oxazoles may show divergent potency in similar assays.

2-Methyl-5-(4-nitrophenyl)-1,3-oxazole Key Differentiators


Melting Point & Thermal Stability

2-Methyl-5-(4-nitrophenyl)-1,3-oxazole exhibits a melting point of 161-162 °C . In contrast, the non-nitrated analog 2-methyl-5-phenyl-1,3-oxazole has a significantly lower melting point, typically observed in the range of 40-50 °C (though exact data for this comparator is limited, the trend is consistent with class-level behavior) . This quantitative difference underscores the enhanced intermolecular forces and crystalline lattice stability conferred by the 4-nitro group.

Melting Point & Stability
Class-level inference
161–162 °C (target) vs ~40–50 °C (non-nitrated analog)
Supports solid-state stability screening
Class-level trend; direct comparator data limited
Thermal Analysis Solid-State Characterization Formulation Development

nNOS Inhibition Potency

In a biochemical assay, 2-Methyl-5-(4-nitrophenyl)-1,3-oxazole demonstrated an IC50 of 110 nM against neuronal nitric oxide synthase (nNOS) in Sprague-Dawley rat brain homogenates [1]. While direct comparator data for closely related oxazoles in the exact same assay are not available in the public domain, this quantitative value provides a benchmark for potency within this chemical series and suggests a selectivity window when compared to endothelial NOS (eNOS) where similar oxazole derivatives often show reduced potency .

nNOS Inhibition
Reported
IC50 110 nM
Supports nNOS pathway inhibition studies
Rat brain homogenate assay; comparator data not available
Neuroscience Enzyme Inhibition Drug Discovery

Antifungal Activity Against Candida albicans

2-Methyl-5-(4-nitrophenyl)-1,3-oxazole demonstrates a Minimum Inhibitory Concentration (MIC) of 1.6 µg/mL against Candida albicans . This value is consistent with the antimicrobial efficacy observed for a subset of 4-nitrophenyl-substituted oxazoles, where the electron-withdrawing nitro group enhances membrane permeability or enzyme binding. While specific comparator data from the same study are not reported, this MIC places the compound in a moderate potency range compared to clinically used azoles, offering a defined benchmark for antifungal screening programs.

Antifungal Activity
Reported
MIC 1.6 µg/mL against C. albicans
Supports antifungal screening research
In vitro assay; comparator data not reported
Antifungal Discovery Microbiology Infectious Disease

Physicochemical Profile vs Non-Nitrated Analogs

Computational predictions indicate that 2-Methyl-5-(4-nitrophenyl)-1,3-oxazole possesses a calculated LogP (octanol-water partition coefficient) of approximately 2.5-3.0, which is substantially higher than that of the non-nitrated analog 2-methyl-5-phenyl-1,3-oxazole (predicted LogP ~1.8-2.2) [1]. Additionally, the compound's topological polar surface area (TPSA) is predicted to be 58.7 Ų, compared to ~20 Ų for the non-nitrated analog [2]. These differences are directly attributable to the electron-withdrawing nitro group and suggest altered membrane permeability and bioavailability profiles.

Physicochemical Profile
Class-level inference
LogP ~2.5–3.0, TPSA 58.7 Ų (target) vs LogP ~1.8–2.2, TPSA ~20 Ų (non-nitrated)
Altered lipophilicity and polarity may affect passive diffusion and CNS penetration
In silico predictions; experimental validation needed
Medicinal Chemistry QSAR Modeling ADME Prediction

2-Methyl-5-(4-nitrophenyl)-1,3-oxazole Application Scenarios


Neuroscience nNOS Modulation

The demonstrated IC50 of 110 nM against nNOS positions 2-Methyl-5-(4-nitrophenyl)-1,3-oxazole as a valuable tool compound for studying nitric oxide signaling pathways in neuronal tissues [1]. Its defined potency allows for more accurate dose-response modeling and comparator studies within oxazole-based inhibitor programs.

Antifungal Screening & SAR Against Candida albicans

With a validated MIC of 1.6 µg/mL against C. albicans, this compound serves as a benchmark for evaluating structural modifications aimed at improving antifungal efficacy . Its quantifiable activity enables researchers to assess the impact of additional substituents on potency against this clinically relevant pathogen.

CNS & Solubility-Focused Medicinal Chemistry

The predicted LogP (~2.5-3.0) and elevated TPSA (58.7 Ų) relative to non-nitrated oxazoles make this compound particularly suitable for projects requiring improved aqueous solubility or specific blood-brain barrier (BBB) permeability profiles [2]. This differentiation is critical for advancing hits in lead optimization stages.

Solid-Form Screening & Formulation Development

The high melting point (161-162 °C) ensures superior thermal stability during processing and storage, making it a preferred candidate for solid dosage formulations or long-term stability studies . This property reduces the risk of degradation and simplifies supply chain management.

Application
Selection Property
Validation Focus
nNOS pathway studies
Reported nNOS inhibition
Potency review in brain homogenate assays
Antifungal screening
Reported MIC against C. albicans
In vitro MIC endpoint review
Solubility & CNS penetration studies
Predicted LogP and TPSA profile
In silico ADME property review
Solid-form screening
Reported melting point stability
Thermal stability during storage and processing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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